Cas no 899952-72-8 (N-cyclopentyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide)

N-Cyclopentyl-4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)benzamide is a specialized organic compound featuring a benzamide core substituted with a 1,1-dioxo-1λ⁶,2-thiazinan-2-yl moiety and an N-cyclopentyl group. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The sulfonamide-like thiazinan ring enhances metabolic stability and binding affinity, while the cyclopentyl group contributes to lipophilicity, potentially improving membrane permeability. Its well-defined synthesis route allows for high purity and reproducibility. The compound’s modular design offers versatility for further derivatization, supporting applications in drug discovery, particularly in targeting enzymes or receptors where sulfonamide-based interactions are critical. Its stability under physiological conditions further underscores its utility in preclinical studies.
N-cyclopentyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide structure
899952-72-8 structure
Product Name:N-cyclopentyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide
CAS No:899952-72-8
MF:C16H22N2O3S
MW:322.422482967377
CID:5500030
PubChem ID:7685593
Update Time:2025-10-28

N-cyclopentyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • VU0498359-1
    • STL291586
    • 899952-72-8
    • N-cyclopentyl-4-(1,1-dioxothiazinan-2-yl)benzamide
    • AKOS005229627
    • F2781-0005
    • N-cyclopentyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide
    • N~1~-cyclopentyl-4-(1,1-dioxo-1lambda~6~,2-thiazinan-2-yl)benzamide
    • N-cyclopentyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide
    • Inchi: 1S/C16H22N2O3S/c19-16(17-14-5-1-2-6-14)13-7-9-15(10-8-13)18-11-3-4-12-22(18,20)21/h7-10,14H,1-6,11-12H2,(H,17,19)
    • InChI Key: RKTADIHMHYMQJV-UHFFFAOYSA-N
    • SMILES: S1(CCCCN1C1C=CC(=CC=1)C(NC1CCCC1)=O)(=O)=O

Computed Properties

  • Exact Mass: 322.13511374g/mol
  • Monoisotopic Mass: 322.13511374g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 486
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 74.9Ų

N-cyclopentyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide Pricemore >>

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Additional information on N-cyclopentyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide

Comprehensive Overview of N-cyclopentyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide (CAS No. 899952-72-8)

N-cyclopentyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide, with the CAS number 899952-72-8, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the class of benzamide derivatives, which are known for their diverse biological activities. The unique structural features of this molecule, including the cyclopentyl and thiazinan moieties, contribute to its potential applications in drug discovery and development.

In recent years, the scientific community has shown growing interest in sulfonamide and sulfone-containing compounds due to their therapeutic potential. The 1,1-dioxo-1lambda6,2-thiazinan group in this compound is particularly noteworthy, as it is often associated with enhanced pharmacokinetic properties. Researchers are actively exploring its role in targeting specific enzymes or receptors, making it a promising candidate for the treatment of various conditions.

The synthesis of N-cyclopentyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide involves multi-step organic reactions, including amidation and cyclization processes. Advanced techniques such as NMR spectroscopy and mass spectrometry are employed to confirm its purity and structural integrity. These analytical methods ensure that the compound meets the stringent quality standards required for research and development purposes.

One of the most frequently asked questions about this compound is its potential biological activity. Preliminary studies suggest that it may exhibit anti-inflammatory or antimicrobial properties, although further research is needed to validate these findings. The benzamide core is known to interact with various biological targets, making it a versatile scaffold for medicinal chemistry.

Another area of interest is the compound's solubility and stability under different conditions. These physicochemical properties are critical for its formulation and delivery in potential therapeutic applications. Researchers are also investigating its metabolic pathways to understand how it is processed in the body, which is essential for optimizing its efficacy and safety.

The demand for high-purity chemical compounds like N-cyclopentyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide has increased with the rise of precision medicine and personalized therapies. Pharmaceutical companies and academic institutions are collaborating to explore its full potential, leveraging cutting-edge technologies such as AI-driven drug discovery and high-throughput screening.

In conclusion, N-cyclopentyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide (CAS No. 899952-72-8) represents a fascinating area of research with broad implications for drug development. Its unique chemical structure and potential biological activities make it a compound worth watching in the coming years. As scientific advancements continue, we can expect to uncover more about its mechanisms and applications, paving the way for innovative therapeutic solutions.

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